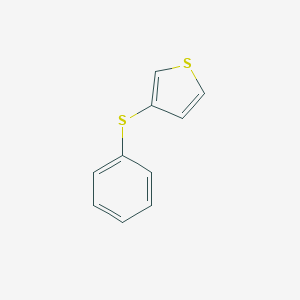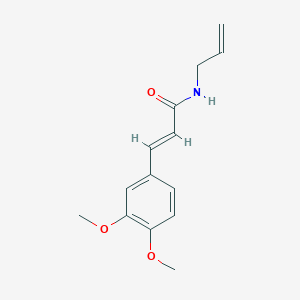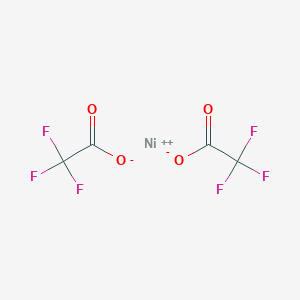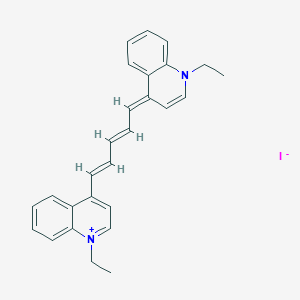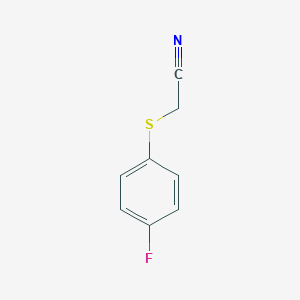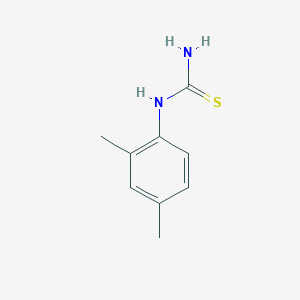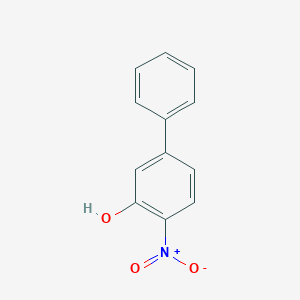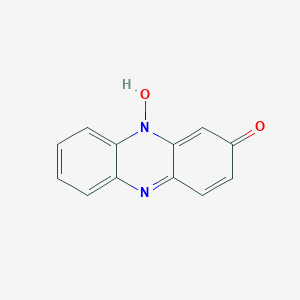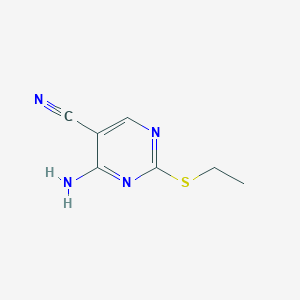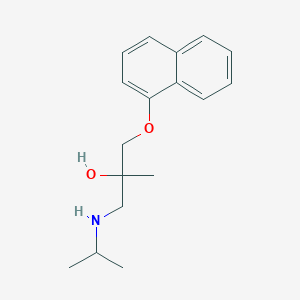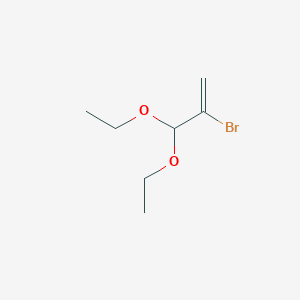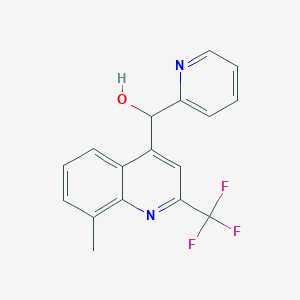![molecular formula C12H20O B096075 2-methyl-2a,3,4,4a,5,6,7,8-octahydro-1H-cyclobuta[i]inden-2-ol CAS No. 16510-56-8](/img/structure/B96075.png)
2-methyl-2a,3,4,4a,5,6,7,8-octahydro-1H-cyclobuta[i]inden-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-2a,3,4,4a,5,6,7,8-octahydro-1H-cyclobuta[i]inden-2-ol, commonly known as CB2, is a bicyclic compound that has been the subject of numerous scientific studies due to its potential use in medical research.
Applications De Recherche Scientifique
CB2 has been found to have potential applications in medical research, particularly in the field of cancer treatment. Studies have shown that CB2 can inhibit the growth and spread of cancer cells, as well as enhance the effectiveness of chemotherapy drugs. CB2 has also been studied for its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's, due to its ability to reduce inflammation and oxidative stress.
Mécanisme D'action
CB2 acts on the endocannabinoid system, which is involved in regulating various physiological processes, including pain, appetite, and immune function. CB2 binds to CB2 receptors, which are primarily found in immune cells, and activates a signaling pathway that leads to the inhibition of inflammation and cell proliferation.
Effets Biochimiques Et Physiologiques
CB2 has been found to have a number of biochemical and physiological effects, including the inhibition of cancer cell growth and spread, the reduction of inflammation and oxidative stress, and the modulation of immune function. CB2 has also been shown to have analgesic and anti-anxiety effects.
Avantages Et Limitations Des Expériences En Laboratoire
CB2 has several advantages for lab experiments, including its ability to inhibit cancer cell growth and spread, its anti-inflammatory properties, and its potential use in treating neurodegenerative diseases. However, CB2 also has limitations, including its limited solubility in water and the need for further research to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are several future directions for research on CB2, including the development of more efficient synthesis methods, the investigation of its potential use in combination with other drugs for cancer treatment, and the exploration of its potential use in treating other diseases, such as autoimmune disorders and chronic pain. Additionally, further research is needed to fully understand the mechanism of action of CB2 and its potential side effects.
Méthodes De Synthèse
CB2 can be synthesized through a multi-step process involving the reaction of 2-methylcyclopentanone with formaldehyde and hydrogen gas to form a diastereomeric mixture of 2-methyl-2a,3,4,4a,5,6,7,8-octahydro-1H-cyclobuta[i]inden-2-ol. This mixture can then be separated using column chromatography to isolate the desired compound.
Propriétés
Numéro CAS |
16510-56-8 |
|---|---|
Nom du produit |
2-methyl-2a,3,4,4a,5,6,7,8-octahydro-1H-cyclobuta[i]inden-2-ol |
Formule moléculaire |
C12H20O |
Poids moléculaire |
180.29 g/mol |
Nom IUPAC |
2-methyl-2a,3,4,4a,5,6,7,8-octahydro-1H-cyclobuta[i]inden-2-ol |
InChI |
InChI=1S/C12H20O/c1-11(13)8-12-7-3-2-4-9(12)5-6-10(11)12/h9-10,13H,2-8H2,1H3 |
Clé InChI |
AWOPLGYFCZEPTJ-UHFFFAOYSA-N |
SMILES |
CC1(CC23C1CCC2CCCC3)O |
SMILES canonique |
CC1(CC23C1CCC2CCCC3)O |
Synonymes |
Decahydro-2-methylcyclobut[c]inden-2-ol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



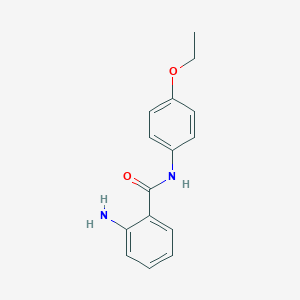
![4-[2-(3,5-Dimethyl-2-oxocyclohexyl)-2-hydroxyethyl]piperidine-2,6-dione](/img/structure/B95993.png)
